molecular formula C9H14N2 B1344581 1-(Pyridin-2-yl)butan-1-amine CAS No. 90565-26-7

1-(Pyridin-2-yl)butan-1-amine

Cat. No. B1344581
CAS RN: 90565-26-7
M. Wt: 150.22 g/mol
InChI Key: BFKHSLAQEYFTPC-UHFFFAOYSA-N
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Description

“1-(Pyridin-2-yl)butan-1-amine” is a chemical compound with the molecular formula C9H14N2 . It is a derivative of aminopyridines, which are a class of heterocyclic compounds known for their interesting biological activities .


Synthesis Analysis

A practical strategy for the construction of pyridin-2-amine frameworks has been developed. This sequential approach involves the addition of arylamines to nitriles and I2/KI-mediated oxidative C−N bond formation .


Molecular Structure Analysis

The molecular weight of “1-(Pyridin-2-yl)butan-1-amine” is 150.22 g/mol . The InChI code is 1S/C9H14N2/c1-2-5-8(10)9-6-3-4-7-11-9/h3-4,6-8H,2,5,10H2,1H3 .


Chemical Reactions Analysis

The reaction of “1-(Pyridin-2-yl)butan-1-amine” proceeds through the intermediate formation of hetaryl isocyanates . Another reaction initiates through the in situ pyridinolysis of phenyl chloroformate followed by inner molecular rearrangement to phenyl carbamate hydrochloride .


Physical And Chemical Properties Analysis

“1-(Pyridin-2-yl)butan-1-amine” has a molecular weight of 150.22 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 3 . It has a topological polar surface area of 38.9 Ų .

Scientific Research Applications

Organic Synthesis

1-(Pyridin-2-yl)butan-1-amine is a chemical compound used in organic synthesis . It has a molecular weight of 150.22 and its IUPAC name is 1-(2-pyridinyl)-1-butanamine .

Method of Application

This compound is typically stored at a temperature of 4°C and is available in liquid form . The specific methods of application can vary depending on the particular synthesis procedure being followed.

Results or Outcomes

The outcomes of using this compound in organic synthesis can also vary widely, as it can be used to synthesize a range of different organic compounds .

Medicinal Chemistry

1-(Pyridin-2-yl)butan-1-amine has been used in the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines , which have significant biological and therapeutic value .

Method of Application

In one study, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free . On the other hand, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .

Results or Outcomes

The study found that the cyclization to form imidazopyridines was promoted by the further bromination, no base was needed, and the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .

Anti-tubercular Agents

This compound has been used in the synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have been evaluated for their anti-tubercular activity .

Method of Application

The specific methods of application can vary depending on the particular synthesis procedure being followed .

Results or Outcomes

The outcomes of using this compound in the synthesis of anti-tubercular agents can also vary widely, as it can be used to synthesize a range of different organic compounds .

Research Chemical

3-Methyl-1-(pyridin-2-yl)butan-1-amine, a derivative of 1-(pyridin-2-yl)butan-1-amine, is a useful research chemical .

Method of Application

This compound is typically stored at a temperature of 4°C and is available in liquid form . The specific methods of application can vary depending on the particular research context and objectives .

Results or Outcomes

The outcomes of using this compound in research can also vary widely, as it can be used in a variety of research applications .

Pyrazinamide Derivatives

This compound has been used in the synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

Method of Application

The specific methods of application can vary depending on the particular synthesis procedure being followed .

Results or Outcomes

These derivatives have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .

Research Chemical

1-(Pyridin-2-yl)butan-1-amine is a useful research chemical . It is often used in a variety of research applications .

Method of Application

This compound is typically stored at a temperature of 4°C and is available in liquid form . The specific methods of application can vary depending on the particular research context and objectives .

Results or Outcomes

The outcomes of using this compound in research can also vary widely, as it can be used in a variety of research applications .

Safety And Hazards

When handling “1-(Pyridin-2-yl)butan-1-amine”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The significance of the study of aminopyridines is on the various synthetic methods revealed, which may be helpful to the development of newer compounds with aminopyridines moieties that could offer high bioactivity and lesser toxicity .

properties

IUPAC Name

1-pyridin-2-ylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-5-8(10)9-6-3-4-7-11-9/h3-4,6-8H,2,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKHSLAQEYFTPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628317
Record name 1-(Pyridin-2-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-2-yl)butan-1-amine

CAS RN

90565-26-7
Record name 1-(Pyridin-2-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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